molecular formula C15H16BrNO2S B12367122 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid

2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid

Cat. No.: B12367122
M. Wt: 354.3 g/mol
InChI Key: XHMUXJZYLFPHTF-UHFFFAOYSA-N
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Description

2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid is a chemical compound with a molecular formula of C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound features a quinoline ring substituted with a bromine atom at the 6-position and a sulfanyl group at the 4-position, linked to a butanoic acid moiety

Preparation Methods

The synthesis of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and thiol compounds for the sulfanyl group introduction . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their function . These interactions can lead to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid include:

    2-(6-Chloroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

    2-(6-Fluoroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

    2-(6-Methylquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: The presence of a methyl group can affect its steric properties and reactivity

These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly influence its chemical and biological behavior.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid

InChI

InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19)

InChI Key

XHMUXJZYLFPHTF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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